

Endocrine-Disrupting Effects of Endosulfan Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

Endosulfan, a legacy organochlorine pesticide, and its primary and more persistent metabolite, endosulfan sulfate, have been the subject of extensive research due to their adverse effects on human and wildlife health. Classified as a persistent organic pollutant (POP) under the Stockholm Convention, endosulfan and its metabolites exhibit significant endocrine-disrupting properties. This technical guide provides an in-depth overview of the endocrine-disrupting effects of endosulfan sulfate, focusing on its molecular mechanisms, effects on various hormonal axes, and the experimental methodologies used to elucidate these effects. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, endocrinology, and drug development.

Endosulfan sulfate is formed through the oxidation of the two isomers of endosulfan, alphaand beta-endosulfan. Due to its increased persistence in the environment and comparable toxicity to its parent compounds, **endosulfan sulfate** is a key focus of toxicological concern. This document will detail its interactions with estrogen, androgen, and thyroid signaling pathways, and its interference with steroidogenesis.

Mechanisms of Action

Endosulfan sulfate exerts its endocrine-disrupting effects through multiple mechanisms, including direct interaction with hormone receptors, modulation of hormone synthesis and



metabolism, and alteration of signaling pathways that regulate hormonal balance.

Receptor Binding and Modulation

Endosulfan sulfate has been shown to interact with several nuclear receptors, acting as an agonist or antagonist, thereby interfering with the normal physiological responses of endogenous hormones.

- Estrogen Receptor (ER): Endosulfan sulfate exhibits weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). While its binding affinity is significantly lower than that of the natural ligand, 17β-estradiol, its persistence and potential for bioaccumulation can lead to significant estrogenic effects.[1] In vitro studies have demonstrated that endosulfan can be 10⁶ times less potent than 17β-estradiol in cell proliferation assays.[1]
- Androgen Receptor (AR): Endosulfan and its sulfate metabolite are known to act as
 androgen receptor antagonists.[2][3] By binding to the AR, they inhibit the action of
 androgens like testosterone, which can lead to impaired male reproductive development and
 function.[3] Molecular docking studies have suggested that endosulfan can bind to the
 ligand-binding site of the AR.[3]
- Progesterone Receptor (PR): Some studies have indicated that endosulfan and its metabolites can also interfere with progesterone receptor signaling.[4]

Interference with Steroidogenesis

A primary mechanism of **endosulfan sulfate**'s endocrine disruption is its ability to interfere with the biosynthesis of steroid hormones (steroidogenesis). This occurs through the modulation of key enzymes and regulatory proteins in the steroidogenic pathway.

- Inhibition of Steroidogenic Enzymes: Endosulfan has been shown to inhibit the activity of enzymes crucial for steroid hormone production. For instance, it can inhibit aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[5][6]
- Disruption of StAR Protein: The Steroidogenic Acute Regulatory (StAR) protein plays a critical role in the rate-limiting step of steroidogenesis, which is the transport of cholesterol into the mitochondria.[7] Endosulfan has been shown to disrupt the expression and function of the StAR protein, leading to decreased steroid hormone production.[8]



Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Endosulfan sulfate can disrupt the delicate feedback loops of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function. This can lead to altered secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately affecting gonadal steroid hormone production.[9][10] Studies in male rats have shown that endosulfan exposure can lead to decreased levels of plasma LH, FSH, and testosterone.[9]

Effects on Thyroid Hormone Homeostasis

Evidence suggests that endosulfan and its metabolites can interfere with the thyroid hormone system. This can occur through various mechanisms, including inhibition of thyroid hormone synthesis and metabolism, and interference with thyroid hormone transport and receptor binding.

Quantitative Data on Endocrine-Disrupting Effects of Endosulfan Sulfate

The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting effects of **endosulfan sulfate**.

Table 1: In Vitro Receptor Interaction and Transcriptional Activation



Assay Type	Receptor	Species/ Cell Line	Endpoint	Endosulf an Sulfate Concentr ation	Result	Referenc e
Reporter Gene Assay	Estrogen Receptor α (ERα)	Chinese Hamster Ovary (CHO-K1)	REC20	2.2 x 10 ⁻⁶ M	84% relative estrogenic activity	[11]
Competitiv e Binding	Androgen Receptor (AR)	MDA-kb2 cells	Anti- androgenic activity	Not specified	Moderate anti- androgenic activity	[12]
Transcripti onal Activation	Pregnane X Receptor (PXR)	HepG2 cells	Luciferase activity	10 μΜ	12-fold induction of CYP2B6 promoter activity, 6-fold induction of CYP3A4 promoter activity	[13]

Table 2: In Vivo Effects on Hormone Levels



Species	Exposure Route/Do se	Duration	Tissue/M atrix	Hormone	Result	Referenc e
Male Swiss Albino Mice	Oral gavage (3.5 mg/kg bw/day)	7 weeks	Serum	Testostero ne	5-fold decrease compared to control	[14][15]
Female Swiss Albino Mice	Oral gavage (3.5 mg/kg bw/day)	7 weeks	Serum	Estrogen	Significant elevation compared to control	[14][15]
Male Rats	Not specified	30 days	Plasma	LH, FSH, Testostero ne	Profound decreases	[9]
Female Wistar Rats	Oral gavage (11 mg/kg bw)	Not specified	Ovarian tissue	-	Significant decrease in healthy follicles, significant increase in atretic follicles	[16][17]
Female Wistar Rats	Oral gavage (33 mg/kg bw)	Not specified	Ovarian tissue	-	Fewer healthy follicles, more atretic follicles and corpora lutea	[16][17]
Zebrafish Embryos	Waterborn e	120 hours	Whole body	-	EC50 for inhibition of touch	[13]



response: 23 µg/L

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of endocrine-disrupting effects of **endosulfan sulfate**.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled natural ligand for binding to the estrogen receptor.

Materials:

- Rat uterine cytosol (source of ERα) or recombinant human ERα[18]
- [3H]-17β-estradiol (radioligand)[18]
- TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[18]
- Hydroxylapatite (HAP) slurry
- Test compound (endosulfan sulfate) dissolved in a suitable solvent (e.g., DMSO)
- Scintillation cocktail and vials

Procedure:

- Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER. The protein concentration of the cytosol is determined.[18]
- Binding Reaction: In assay tubes, a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein) in the presence of increasing concentrations of the test chemical (endosulfan sulfate) or unlabeled 17β-estradiol (for standard curve).[18]



- Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb
 the receptor-ligand complexes. The tubes are vortexed and incubated on ice. The HAP is
 then pelleted by centrifugation, and the supernatant containing the unbound ligand is
 aspirated.
- Washing: The HAP pellet is washed multiple times with buffer to remove any remaining unbound radioligand.
- Quantification: The radiolabeled ligand is eluted from the HAP pellet with ethanol, and the radioactivity is measured using a liquid scintillation counter.[19]
- Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding
 of [³H]-17β-estradiol (IC50) is determined by non-linear regression analysis. The relative
 binding affinity (RBA) is calculated relative to 17β-estradiol.[19]

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, particularly testosterone and 17β -estradiol.

Materials:

- H295R cells (ATCC® CRL-2128™)[20]
- 24-well or 96-well cell culture plates[20]
- Cell culture medium (e.g., DMEM/F12 supplemented with serum)
- Test compound (endosulfan sulfate) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls (e.g., forskolin for induction, prochloraz for inhibition)[21]
- Reagents for hormone quantification (e.g., ELISA kits or LC-MS/MS standards)[20][21]



Reagents for cell viability assay (e.g., MTT or Live/Dead® assay)[11][22]

Procedure:

- Cell Culture and Plating: H295R cells are cultured under standard conditions. For the assay, cells are seeded into multi-well plates and allowed to acclimate for 24 hours.[20]
- Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test chemical (**endosulfan sulfate**), solvent control, and positive controls. The cells are then incubated for 48 hours.[20]
- Sample Collection: After the exposure period, the cell culture medium is collected from each well for hormone analysis.[20]
- Hormone Quantification: The concentrations of testosterone and 17β-estradiol in the collected medium are measured using a validated method such as ELISA or LC-MS/MS.[20]
 [21]
- Cell Viability Assessment: The viability of the cells in each well is determined using a standard cytotoxicity assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.[22]
- Data Analysis: Hormone concentrations are normalized to the solvent control. The data are analyzed to determine the concentration-response relationship and to identify the lowest observed effect concentration (LOEC) for changes in hormone production.

Reporter Gene Assay for Transcriptional Activation

This assay is used to determine if a chemical can activate or inhibit the transcriptional activity of a specific nuclear receptor.

Materials:

- A suitable mammalian cell line (e.g., MCF7-VM7Luc4E2 for ERα, HEK293-ERα-bla)[23]
- An expression vector for the receptor of interest (if not endogenously expressed)



- A reporter plasmid containing a hormone response element linked to a reporter gene (e.g., luciferase or β-galactosidase)[24]
- Transfection reagent[25]
- Test compound (endosulfan sulfate)
- Reagents for the reporter gene assay (e.g., luciferase substrate)

Procedure:

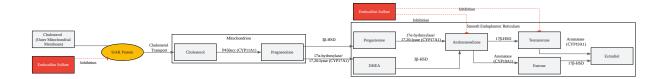
- Cell Culture and Transfection: Cells are cultured and then transiently transfected with the receptor expression vector (if necessary) and the reporter plasmid.[25]
- Exposure: After transfection, the cells are exposed to various concentrations of the test chemical (**endosulfan sulfate**), a known agonist (positive control), and a solvent control.
- Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).
- Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured according to the manufacturer's instructions.
- Data Analysis: The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase) and then expressed as a fold induction over the solvent control. The concentration-response curve is plotted to determine the EC50 (effective concentration for 50% maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of **endosulfan sulfate**.

Steroidogenesis Pathway and Points of Disruption by Endosulfan Sulfate



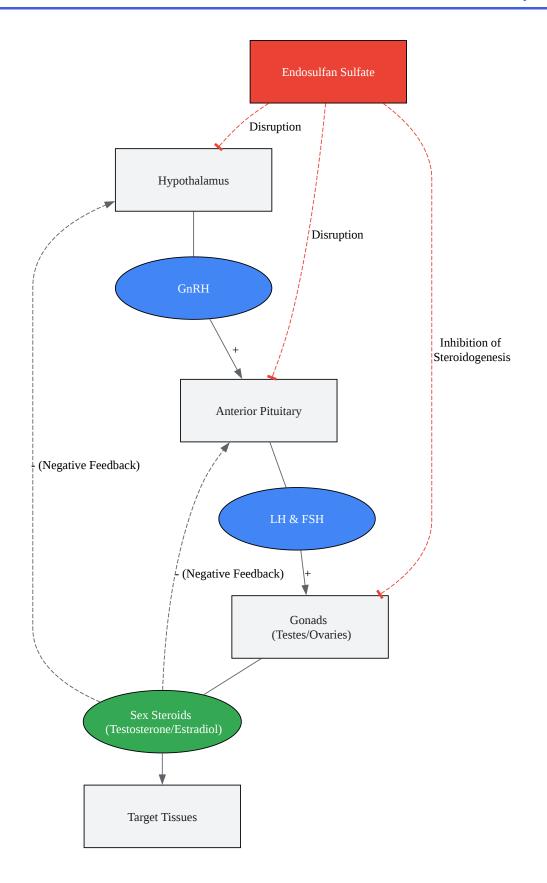


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Caption: Steroidogenesis pathway showing key enzymes and the inhibitory effects of **endosulfan sulfate** on StAR protein and aromatase.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption by Endosulfan Sulfate



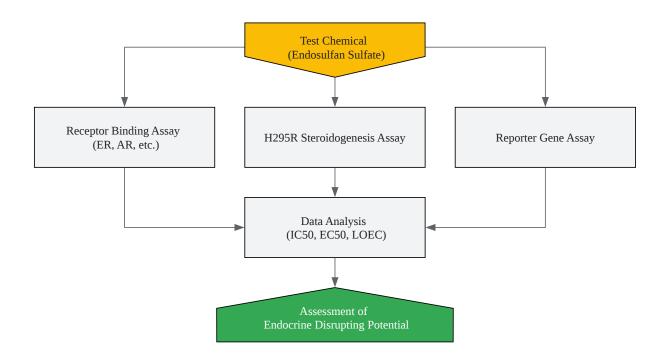


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Caption: The Hypothalamic-Pituitary-Gonadal (HPG) axis and potential points of disruption by endosulfan sulfate.

Experimental Workflow for In Vitro Endocrine Disruptor Screening



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Caption: A generalized experimental workflow for screening the endocrine-disrupting potential of a chemical like **endosulfan sulfate**.

Conclusion



Endosulfan sulfate is a potent endocrine-disrupting chemical with the ability to interfere with multiple hormonal pathways. Its mechanisms of action are complex, involving direct interactions with hormone receptors, inhibition of key enzymes in steroidogenesis, and disruption of the regulatory HPG axis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for understanding and further investigating the toxicological effects of this persistent environmental contaminant. Continued research into the specific molecular targets and signaling pathways affected by endosulfan sulfate is crucial for a complete assessment of its risks to human and wildlife health and for the development of strategies to mitigate its impact.

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- To cite this document: BenchChem. [Endocrine-Disrupting Effects of Endosulfan Sulfate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b086158#endocrine-disrupting-effects-of-endosulfan-sulfate]

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